Product packaging for Diethyl tridecanedioate(Cat. No.:CAS No. 15423-05-9)

Diethyl tridecanedioate

Cat. No.: B096670
CAS No.: 15423-05-9
M. Wt: 300.4 g/mol
InChI Key: KYACNNYLFZGWTO-UHFFFAOYSA-N
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Description

Diethyl tridecanedioate, with the CAS Number 15423-05-9, is a diester compound with the molecular formula C17H32O4 and a molecular weight of 300.43 g/mol . It is a member of the long-chain dicarboxylic acid ester family, which are versatile intermediates in organic synthesis and materials science . Research Applications and Value Esters of tridecanedioic acid, such as the dimethyl and diethyl variants, are primarily investigated for their use in the synthesis of specialty polymers and fragrances . Specifically, this compound serves as a key synthetic precursor. It can be used in the preparation of macrocyclic musk compounds for the fragrance industry . Furthermore, it is a monomer for the production of high-performance polyamides, such as nylon 1313, which is valued for its low moisture absorption, toughness, and excellent retention of mechanical and electrical properties under varying environmental conditions . The related diacid, tridecanedioic acid, is noted as a potential, more degradable alternative to polycyclic acids . Handling and Storage This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any consumer-related applications. Researchers should consult the safety data sheet (SDS) for proper handling, storage, and personal protective equipment requirements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32O4 B096670 Diethyl tridecanedioate CAS No. 15423-05-9

Properties

IUPAC Name

diethyl tridecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O4/c1-3-20-16(18)14-12-10-8-6-5-7-9-11-13-15-17(19)21-4-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYACNNYLFZGWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340703
Record name Diethyl tridecanedioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15423-05-9
Record name Diethyl tridecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL TRIDECANEDIOATE
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Synthetic Strategies and Methodological Advancements for Diethyl Tridecanedioate

Esterification Pathways from Tridecanedioic Acid

The most direct route to diethyl tridecanedioate is through the esterification of tridecanedioic acid with ethanol (B145695). This transformation can be achieved via chemical catalysis, transesterification, or through biocatalytic methods.

The synthesis of this compound is commonly achieved through the Fischer esterification of tridecanedioic acid with ethanol in the presence of an acid catalyst. This reaction involves the protonation of a carboxylic acid group, followed by nucleophilic attack by ethanol to form the corresponding ethyl ester. To drive the reaction equilibrium towards the formation of the diester, an excess of ethanol is typically used.

Key parameters that are optimized to maximize the yield and efficiency of the reaction include the molar ratio of the reactants, catalyst concentration, reaction temperature, and time. Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are frequently employed to facilitate the reaction. While specific kinetic models for this compound are not extensively reported, studies on analogous systems, such as the esterification of citric acid with ethanol, provide insights into the reaction kinetics and equilibrium, which can be applied to optimize the process. researchgate.net

Table 1: Optimized Conditions for Direct Esterification of Tridecanedioic Acid

ParameterOptimized Value/RangeRationaleReference
Molar Ratio (Acid:Ethanol)1:2.5An excess of ethanol drives the equilibrium towards product formation.
CatalystSulfuric Acid, p-Toluenesulfonic AcidStrong acids effectively catalyze the esterification reaction.
Catalyst Concentration1–3% (v/v)Provides sufficient catalytic activity without excessive side reactions.
Temperature80 - 120 °CBalances reaction rate against potential for acid decomposition at higher temperatures. researchgate.net

This compound can also be synthesized via transesterification, a process that involves the reaction of a different ester of tridecanedioic acid (e.g., dimethyl tridecanedioate) with ethanol. This reaction is also typically catalyzed by an acid or a base. The transesterification process involves the exchange of the alcohol moiety of an ester with a different alcohol. nih.gov

The reaction is reversible, and to shift the equilibrium towards the desired product, an excess of ethanol is used. nih.gov Catalysts for transesterification can be homogeneous (like sodium hydroxide (B78521) or sulfuric acid) or heterogeneous. nih.govresearchgate.net The choice of catalyst and reaction conditions depends on the starting ester and the desired purity of the final product.

In recent years, biocatalytic methods have emerged as a sustainable alternative to traditional chemical synthesis. oup.com Enzymes, particularly lipases, have been successfully used for the synthesis of various dicarboxylate diesters. digitellinc.com Lipases such as immobilized Candida antarctica lipase (B570770) (e.g., Lipozyme 435) are effective biocatalysts for the esterification of dicarboxylic acids with alcohols. digitellinc.comnih.gov

These enzymatic reactions are often performed under milder conditions than chemical catalysis and can exhibit high selectivity, reducing the formation of byproducts. wur.nl The synthesis involves the direct esterification of tridecanedioic acid with ethanol in the presence of the lipase. Key parameters to optimize include temperature, enzyme concentration, and the molar ratio of substrates. digitellinc.com For instance, studies on the synthesis of other dicarboxylate diesters have shown high conversion rates using bio-based alcohols and dicarboxylic acids. digitellinc.com The use of solvent-free systems is also a major objective in this research to create a more environmentally friendly process. bibliotekanauki.pl

Table 2: Biocatalytic Systems for Diester Synthesis

EnzymeSubstratesKey FeatureReference
Lipozyme 435Dicarboxylic acids and branched alcoholsEnables synthesis of bio-based plasticizers via enzymatic esterification. digitellinc.com
Candida antarctica lipaseDocosahexaenoic acid and ethanolEffective in solvent-free systems for high esterification levels. nih.gov
Candida parapsilosis lipase/acyltransferase (CpLIP2)Oils and alcoholsFavors alcoholysis over hydrolysis, suitable for biodiesel production. frontiersin.org

Precursor Transformation and Derivatization Routes

An alternative to direct esterification involves the synthesis of this compound from various precursor molecules through chemical transformations.

Tridecanedioic acid, the precursor to this compound, can be produced from the oxidative cleavage of specific unsaturated fatty acids. nih.govrsc.org This process breaks the carbon-carbon double bonds within the fatty acid chain to form dicarboxylic acids. rsc.org Various methods, including chemical, radiation-induced, and enzymatic oxidation, have been explored for this purpose. nih.gov

For example, laccase-catalyzed enzymatic processes have shown promise in producing dicarboxylic acids from biomass-derived fatty acids. oup.comnih.gov Another approach involves the use of ruthenium-carbon catalysts for the oxidative cleavage of unsaturated fatty acids, achieving high conversion rates at room temperature. acs.org These methods provide a pathway to produce the necessary dicarboxylic acid precursor from renewable feedstocks like vegetable oils. rsc.org

This compound can be synthesized from other dicarboxylic acid derivatives through multi-step chemical conversions. A patented process describes the preparation of tridecane-1,13-dicarboxylic acid (an alternative name for tridecanedioic acid) or its esters from related compounds. google.comscispace.com

One such pathway involves starting with diethyl brassylate (diethyl tetradecanedioate). This related diester can be converted into the corresponding diol, which is then transformed into a dibromide, followed by conversion to a dinitrile. Subsequent hydrolysis of the dinitrile yields tridecanedioic acid, which can then be esterified to this compound. google.comscispace.com Another described method involves the conversion of a semi-aldehyde ester via a Knoevenagel or Reformatsky reaction, followed by hydrogenation, hydrolysis, and decarboxylation to form the target dicarboxylic acid. google.comscispace.com

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is a burgeoning area of research, aiming to enhance the sustainability of its production from raw material sourcing to final product generation. Key areas of focus include the use of benign solvents, the development of solventless reaction conditions, and the optimization of reaction efficiency to minimize waste.

Exploration of Sustainable Synthetic Solvents and Solvent-Free Systems

The choice of solvent plays a critical role in the environmental impact of a chemical process. In the context of this compound synthesis, research is moving away from traditional volatile organic compounds towards more sustainable options.

Enzymatic Synthesis and the Role of Solvents:

The use of lipases, particularly from Candida antarctica (Novozym 435), has emerged as a promising green alternative for the synthesis of long-chain diesters like this compound. researchgate.netnih.govrsc.org These biocatalysts can function effectively under milder reaction conditions and often exhibit high selectivity, reducing the formation of byproducts. nih.gov The activity and stability of lipases, however, can be significantly influenced by the reaction medium.

Studies on lipase-catalyzed esterification have shown that non-polar solvents generally lead to higher enzyme activity compared to polar solvents. nih.govacs.org For the synthesis of long-chain diesters, this suggests that hydrophobic solvents could be more efficient. However, the drive for sustainability has led to the investigation of greener solvent alternatives.

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are being explored as environmentally benign reaction media for ester synthesis. wikipedia.orgcmu.edu They offer advantages such as low volatility, high thermal stability, and biodegradability. wikipedia.org While direct studies on this compound in DESs are limited, research on similar esterifications suggests their potential as effective and sustainable solvents. wikipedia.orgcmu.edu

Solvent-Free Synthesis:

An even more sustainable approach is the elimination of solvents altogether. Solvent-free reaction conditions offer significant environmental and economic benefits by reducing waste, simplifying product purification, and lowering energy consumption. nih.govnih.govrsc.org

Enzymatic synthesis of long-chain diesters has been successfully demonstrated in solvent-free systems. researchgate.net For instance, the lipase-catalyzed synthesis of biolubricants from dicarboxylic acids and alcohols has shown high conversion rates without the need for a solvent. researchgate.net This approach is highly relevant to the production of this compound. The reaction is typically carried out under vacuum to remove the water or alcohol byproduct, thereby shifting the equilibrium towards the formation of the ester. nih.gov

The following table summarizes the potential sustainable and solvent-free approaches for this compound synthesis:

Synthetic ApproachCatalystSolvent SystemKey Advantages
Enzymatic Esterification Lipase (e.g., Novozym 435)Green Solvents (e.g., Deep Eutectic Solvents)Mild reaction conditions, high selectivity, use of renewable catalysts and solvents.
Solvent-Free Enzymatic Esterification Lipase (e.g., Novozym 435)None (under vacuum)Eliminates solvent waste, simplifies purification, reduces energy consumption. researchgate.netnih.gov
Solvent-Free Chemical Synthesis Solid Acid CatalystsNoneAvoids hazardous liquid acids and organic solvents.

Atom Economy and Environmental Impact Assessments of Synthesis Routes

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in incorporating the atoms of the reactants into the final product. nih.govnih.gov A higher atom economy signifies a more sustainable process with less waste generation.

The traditional Fischer esterification of tridecanedioic acid with ethanol to produce this compound, while seemingly straightforward, has an atom economy of less than 100% due to the formation of water as a byproduct. wikipedia.orgnrochemistry.com

Calculation of Atom Economy for the Fischer Esterification of this compound:

The balanced chemical equation for the Fischer esterification is:

C₁₃H₂₄O₄ (Tridecanedioic Acid) + 2 C₂H₅OH (Ethanol) ⇌ C₁₇H₃₂O₄ (this compound) + 2 H₂O (Water)

Molecular Weight of Tridecanedioic Acid (C₁₃H₂₄O₄): 244.33 g/mol

Molecular Weight of Ethanol (C₂H₅OH): 46.07 g/mol

Molecular Weight of this compound (C₁₇H₃₂O₄): 300.43 g/mol

Molecular Weight of Water (H₂O): 18.02 g/mol

Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Atom Economy (%) = (300.43 / (244.33 + 2 * 46.07)) x 100 Atom Economy (%) = (300.43 / (244.33 + 92.14)) x 100 Atom Economy (%) = (300.43 / 336.47) x 100 Atom Economy (%) ≈ 89.3%

This calculation demonstrates that even with a 100% chemical yield, approximately 10.7% of the reactant atoms are converted into the water byproduct. In contrast, addition reactions that incorporate all reactant atoms into the final product have a 100% atom economy. nih.gov While no such direct addition route to this compound is common, the pursuit of alternative synthetic pathways with higher atom economy is a key goal of green chemistry.

Environmental Impact Assessments:

A broader perspective on the environmental sustainability of this compound production requires a life cycle assessment (LCA). An LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacturing, use, and disposal. dtu.dkdtu.dkrsc.org

For this compound, a significant portion of its environmental footprint is tied to the production of the precursor, tridecanedioic acid. Long-chain dicarboxylic acids are not typically found in nature and are often produced through multi-step chemical syntheses or biotechnological routes. wikipedia.org The environmental impact of these processes, including energy consumption, greenhouse gas emissions, and waste generation, must be considered. dtu.dkrsc.org

For instance, the production of adipic acid, a shorter-chain dicarboxylic acid, via conventional chemical routes from cyclohexane (B81311) is known to generate nitrous oxide (N₂O), a potent greenhouse gas. dtu.dkrsc.org While the specific pathway for tridecanedioic acid may differ, this highlights the potential for significant environmental burdens associated with the raw materials.

The following table outlines key environmental considerations for different synthesis routes to this compound:

Synthesis RouteKey Environmental Considerations
Conventional Chemical Synthesis - Use of fossil fuel-derived precursors. - Generation of hazardous waste from catalysts and solvents. - Potential for greenhouse gas emissions. dtu.dkrsc.org
Enzymatic Synthesis - Use of renewable biocatalysts. - Milder reaction conditions leading to lower energy consumption. - Reduced waste generation. - The environmental impact of enzyme production and immobilization needs to be considered.
Bio-based Production of Precursors - Potential for using renewable feedstocks for tridecanedioic acid production. - The environmental footprint of fermentation and downstream processing must be assessed. nih.gov

Polymer Science and Engineering Research on Diethyl Tridecanedioate

Research on Diethyl Tridecanedioate as a Polymer Additive

Compatibility Studies with Diverse Polymer Systems (e.g., Polyvinyl Chloride)

In polymer science, the compatibility of additives with a polymer matrix is critical for developing materials with desired performance characteristics. For Polyvinyl Chloride (PVC), a widely used but inherently rigid polymer, plasticizers are essential additives that impart flexibility. The compatibility of a plasticizer with PVC is determined by the interactions between the two substances. Strong interactions, such as hydrogen bonds between the carbonyl group of an ester plasticizer and the α-hydrogen of the PVC chain, lead to excellent miscibility. nih.gov

Research into alternative plasticizers for PVC, driven by the need to replace traditional phthalates, has focused on various ester-based compounds, including long-chain dicarboxylic acid esters. mdpi.comresearchgate.net The compatibility of these esters is typically evaluated by preparing PVC blends and observing their properties. mdpi.com Methods for assessing compatibility include:

Film Casting: Homogeneous, clear films indicate good compatibility, whereas greasy surfaces, discoloration, or rigidity suggest incompatibility. mdpi.com

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg) of the PVC blend. A significant reduction in Tg compared to unplasticized PVC indicates effective plasticization and good compatibility.

Mechanical Testing: Well-integrated plasticizers improve mechanical properties like elongation at break. nih.gov

Migration Resistance: Tests for extraction, volatilization, and exudation determine how well the plasticizer remains within the polymer matrix. Higher molecular weight and specific chemical structures, like those found in polymeric esters, generally improve migration resistance. nih.gov

While studies on this compound are not extensively published, research on chemically similar diesters, such as adipates (esters of a C6 dicarboxylic acid), provides insights. For instance, oligoesters derived from adipic acid and dimerized fatty acids have shown very good compatibility and plasticizing ability in PVC. mdpi.com However, general chemical compatibility guides for PVC often indicate that simpler, shorter-chain diethyl esters may have poor compatibility. calpaclab.comchemtech-us.compipestock.com This suggests that the long C13 alkyl chain of tridecanedioate is a crucial structural feature for its potential function as a primary or secondary plasticizer in PVC.

Table 1: Expected Effects of a Compatible Long-Chain Diester Plasticizer on PVC Properties

PropertyEffect of PlasticizerRationaleReference
HardnessDecreasePlasticizer molecules insert themselves between PVC chains, reducing intermolecular forces. mdpi.com
Glass Transition Temperature (Tg)DecreaseIncreased free volume and chain mobility lower the temperature at which the material transitions from a glassy to a rubbery state. nih.gov
Tensile StrengthDecreaseReduced intermolecular forces make the material easier to deform. researchgate.net
Elongation at BreakIncreaseIncreased chain mobility allows the material to stretch more before breaking. nih.gov
Migration LossLower for high MW estersHigher molecular weight and specific molecular structures enhance interactions with the PVC matrix, reducing leaching. nih.gov

Lubricant Chemistry and Tribological Performance Studies

Ester-based lubricants are a class of synthetic lubricants known for their excellent performance properties, including high thermal stability and good lubricity. google.com Diesters, such as this compound, represent a significant category within this group.

Design and Formulation of Ester-Based Lubricants

The formulation of ester-based lubricants leverages the unique chemical properties of the ester functional group. The polarity of the ester molecules causes them to adhere to positively-charged metal surfaces, forming a protective film that is crucial for lubrication. google.com This inherent polarity also provides excellent solvency and dispersancy, which helps to dissolve degradation by-products and reduce the formation of sludge and deposits. google.com

The design of a lubricant containing a diester like this compound involves blending it with a base oil and a series of additives to achieve the desired performance profile. The introduction of branched-chain structures in the ester molecule can lower the pour point of the final product. google.com Research has shown that adding even a 10% concentration of certain dicarboxylic acid esters to a polyalphaolefin (PAO) base oil can significantly improve properties, such as reducing the pour point and low-temperature viscosity, while increasing the viscosity index. researchgate.net

Table 2: Illustrative Formulation of a Diester-Based Lubricant

ComponentExample Compound/ClassFunctionReference
Base OilGroup III, Group IV (PAO)Primary lubricating fluid. google.com
Ester Co-base/AdditiveThis compoundImproves lubricity, solvency, viscosity index, and lowers pour point. google.comresearchgate.net
Anti-wear/Extreme Pressure (EP) AdditiveZinc dialkyldithiophosphates (ZDDP)Forms a protective film on metal surfaces under boundary lubrication conditions to prevent wear. ikvlubricants.com
AntioxidantAminic or Phenolic compoundsInhibits oxidation of the lubricant at high temperatures, extending its life. ikvlubricants.com
Detergent/DispersantCalcium sulfonatesKeeps surfaces clean and neutralizes acids; disperses contaminants. google.com

Evaluation of Frictional Characteristics and Wear Reduction Capabilities

The primary function of a lubricant is to reduce friction and minimize wear between moving surfaces. Ester-based lubricants excel in this regard due to the polarity of the ester groups. google.com This polarity promotes the formation of a persistent, adsorbed film on metal surfaces, which acts as a barrier to prevent direct metal-to-metal contact, thereby reducing both friction and wear.

Table 3: Frictional Performance of Polyol Ester (POE) Lubricants at High Temperature (90-100 °C)

Lubricant TypeViscosity at 100 °C (mm²/s)Observed Coefficient of Friction (COF)Performance NoteReference
PAG (Polyalkylene Glycol)13.5~0.07Stable COF observed throughout the test. doi.org
POE 85 (Lower Viscosity POE)10.6~0.15Unstable COF performance, attributed to higher reactivity and corrosion at elevated temperatures. doi.org
POE 170 (Higher Viscosity POE)18.0Between 0.07 and 0.15Better performance than lower viscosity POE due to higher initial viscosity. doi.org

This data is for Polyol Esters (POEs) and is illustrative of the tribological behavior of ester-based lubricants.

High-Temperature and Extreme-Pressure Performance Assessments

A critical advantage of synthetic ester lubricants is their superior performance under high-temperature and extreme-pressure (EP) conditions. Compared to traditional mineral oils, esters are generally more thermally stable and less volatile, with significantly higher flash points. google.comikvlubricants.com This makes them suitable for demanding applications such as in high-output engines or industrial machinery operating at elevated temperatures. ikvlubricants.comresearchgate.net

The thermal and oxidative stability of an ester lubricant is paramount. Synthetic esters, often combined with antioxidant additives, can resist degradation and avoid the formation of lacquer or residues at continuous operating temperatures between 170°C and 280°C. ikvlubricants.com However, performance can vary based on the specific ester structure. Studies on POE oils under high pressure and temperature show that while they can be effective, the ester groups can also lead to increased reactivity with metal surfaces, potentially causing corrosion and an unstable friction coefficient. doi.org Therefore, the selection of the ester and the accompanying additive package is critical for ensuring stability and reliability in extreme environments.

Table 4: Key Performance Indicators for High-Temperature Lubricants

ParameterSignificance for High-Temperature PerformanceTypical Property of Ester LubricantsReference
Viscosity Index (VI)Measures the stability of viscosity over a wide temperature range. A high VI is desirable.High; addition of esters to base oils increases the VI. researchgate.netikvlubricants.com
Flash PointThe lowest temperature at which vapors will ignite. A high flash point indicates lower volatility and better fire resistance.High. google.com
Oxidation StabilityResistance to chemical breakdown in the presence of oxygen at high temperatures.Excellent, especially when formulated with antioxidant additives. ikvlubricants.com
Evaporation RateLow evaporation loss is crucial for maintaining lubricant volume and properties over time at high temperatures.Extremely low. ikvlubricants.com

Chemical Reactivity and Reaction Mechanism Investigations of Diethyl Tridecanedioate

Fundamental Chemical Reactivity Studies

The reactivity of diethyl tridecanedioate is centered on its two ester functionalities. These groups are susceptible to reactions such as hydrolysis, transesterification, and nucleophilic attack. The long tridecane (B166401) (C13) chain, while largely unreactive, influences the molecule's physical properties and can participate in degradation reactions under specific conditions.

Hydrolysis is a fundamental reaction of esters, involving the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis : In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction is reversible and proceeds through a tetrahedral intermediate.

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol's conjugate base (alkoxide).

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. Similar to hydrolysis, this reaction can be catalyzed by both acids and bases. masterorganicchemistry.com It is an equilibrium process, and the reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing one of the products. masterorganicchemistry.com

Reaction TypeCatalystGeneral MechanismProducts from this compound
HydrolysisAcid (e.g., H₂SO₄)Protonation of carbonyl, nucleophilic attack by H₂O, formation of tetrahedral intermediate, elimination of ethanol (B145695).Tridecanedioic acid and Ethanol
Hydrolysis (Saponification)Base (e.g., NaOH)Nucleophilic attack by OH⁻, formation of tetrahedral intermediate, elimination of ethoxide, deprotonation of carboxylic acid.Sodium tridecanedioate and Ethanol
TransesterificationAcid or BaseSimilar to hydrolysis, but with an alcohol (R'-OH) as the nucleophile instead of water.A different diester (e.g., Dimethyl tridecanedioate if methanol (B129727) is used) and Ethanol

The primary site of reactivity in this compound is the ester functional group. The polarity of the carbon-oxygen double bond dictates its susceptibility to both nucleophilic and electrophilic attacks.

Nucleophilic Reaction Pathways : The carbonyl carbon atom is electron-deficient (electrophilic) and is the primary target for nucleophiles. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate followed by the elimination of an ethoxide leaving group. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can react with the ester.

Electrophilic Reaction Pathways : The carbonyl oxygen atom possesses lone pairs of electrons, making it weakly basic and susceptible to attack by strong electrophiles. accessscience.com The most common electrophilic reaction is protonation by an acid, which is the initial step in acid-catalyzed hydrolysis and transesterification. masterorganicchemistry.com

Reaction PathwayReactant TypeSite of Attack on Ester GroupInitial StepExample Reactant
NucleophilicNucleophile (Nu⁻)Carbonyl Carbon (C=O)Addition of the nucleophile to the carbonyl carbon.Hydroxide ion (OH⁻), Alkoxide ion (RO⁻)
ElectrophilicElectrophile (E⁺)Carbonyl Oxygen (C=O)Protonation of the carbonyl oxygen.Hydronium ion (H₃O⁺)

Thermal Degradation : When subjected to high temperatures in an inert atmosphere, this compound can undergo decomposition. The degradation of similar long-chain esters often involves the cleavage of the C-O bonds of the ester group. researchgate.net Potential pathways include elimination reactions, leading to the formation of an alkene (ethylene) and a carboxylic acid group, or decarboxylation at higher temperatures. The specific products depend heavily on the temperature and presence of catalysts. researchgate.net

Oxidative Degradation : In the presence of oxygen, especially when initiated by heat, light, or catalysts, this compound is susceptible to oxidative degradation. nih.gov The mechanism is typically a free-radical chain reaction. The methylene (B1212753) groups (CH₂) in the long alkyl chain are vulnerable to hydrogen abstraction, forming alkyl radicals. These radicals react with oxygen to form peroxy radicals, which can propagate the chain reaction, leading to the formation of hydroperoxides, alcohols, ketones, and eventually chain scission, resulting in smaller carboxylic acids and other oxidized species. nih.govnih.gov

Degradation TypeConditionsKey IntermediatesPotential Primary Products
ThermalHigh temperature, inert atmosphereN/A (concerted or bond homolysis)Tridecanedioic acid, Ethanol, Ethylene, Carbon dioxide
OxidativePresence of O₂, heat, or UV lightAlkyl radicals, Peroxy radicals, HydroperoxidesHydroperoxides, Ketones, Aldehydes, Shorter-chain dicarboxylic acids

Computational Chemistry for Mechanistic Elucidation

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) offer insights that complement experimental studies.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com For studying the reactivity of this compound, DFT can be employed to map out the potential energy surface of a reaction. sumitomo-chem.co.jp This involves calculating the energies of reactants, products, and any intermediates.

Crucially, DFT can locate and characterize the geometry and energy of transition states —the highest energy point along a reaction coordinate. sumitomo-chem.co.jpresearchgate.net The energy difference between the reactants and the transition state determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate. youtube.com For instance, DFT calculations could be used to compare the activation energies of acid- versus base-catalyzed hydrolysis of this compound, providing a theoretical basis for observed differences in reaction rates. sumitomo-chem.co.jp

Computational TargetInformation Obtained from DFTRelevance to Reaction Mechanism
Reactants & ProductsOptimized geometries and electronic energies.Determines the overall thermodynamics (reaction energy).
Reaction IntermediatesStructures and relative stabilities of transient species.Confirms the steps involved in a multi-step mechanism.
Transition StatesPrecise geometry and energy of the activation barrier. researchgate.netAllows for the calculation of activation energy and theoretical reaction rates. youtube.com

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. mdpi.com For a molecule like this compound, with its long and flexible C13 alkyl chain, MD simulations are particularly useful for conformational analysis. The chain can adopt a vast number of different shapes (conformations), and MD can explore which conformations are most stable and how the molecule moves and flexes at different temperatures. acs.orgrsc.org

MD simulations also provide detailed insights into intermolecular interactions . nih.gov By simulating this compound in a solvent or mixed with other substances, one can study the non-covalent forces at play, such as van der Waals interactions between the alkyl chains and potential hydrogen bonding involving the ester oxygen atoms. stackexchange.com This is crucial for understanding its physical properties like solubility, viscosity, and how it interacts with other molecules in a mixture. semanticscholar.org

MD Simulation ApplicationKey Parameters to StudyInsights Gained
Conformational AnalysisDihedral angles along the alkyl chain, end-to-end distance.Identifies preferred molecular shapes (e.g., extended vs. coiled) and flexibility. nobelprize.org
Intermolecular InteractionsRadial distribution functions, interaction energies.Characterizes how the molecule interacts with solvent and other solute molecules. mdpi.com

Prediction of Reactivity Descriptors and Electronic Structure Properties

The chemical behavior of this compound is fundamentally governed by its electronic structure. Computational chemistry provides powerful tools to predict molecular properties and reactivity through the calculation of various electronic structure properties and reactivity descriptors. While specific experimental or computational studies on this compound are not extensively available in peer-reviewed literature, its properties can be predicted based on established theoretical frameworks like Density Functional Theory (DFT). researchgate.netnih.gov Such calculations typically involve optimizing the molecule's geometry and then determining its molecular orbital energies and electron distribution.

Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. youtube.comajchem-a.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ajchem-a.comnih.gov

The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's kinetic stability and reactivity. nih.gov

EHOMO : A higher HOMO energy indicates a greater ability to donate electrons.

ELUMO : A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE) : A small energy gap is associated with high chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized around the oxygen atoms of the ester groups due to the presence of lone pairs, making these sites potential centers for nucleophilic attack. The LUMO is likely distributed over the carbonyl carbons and oxygens (the C=O π* antibonding orbitals), indicating these carbons are the primary electrophilic sites. The long aliphatic tridecane chain is largely composed of C-C and C-H sigma bonds, which are much more stable and have lower HOMO and higher LUMO energies, thus contributing less to the frontier orbital reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound

Descriptor Predicted Characteristics Significance
EHOMO Moderate to low energy, localized on ester oxygen atoms. Indicates moderate electron-donating capability.
ELUMO Moderately high energy, localized on carbonyl groups (C=O). Indicates susceptibility to nucleophilic attack at the carbonyl carbon.

| ΔE (HOMO-LUMO Gap) | Expected to be relatively large. | Suggests high kinetic stability and low reactivity under standard conditions, typical for aliphatic esters. |

Global Reactivity Descriptors

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a change in its electronic structure.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment.

Table 2: Definitions of Global Reactivity Descriptors

Descriptor Formula Predicted Nature for this compound
Ionization Potential (I) I ≈ -EHOMO High, due to the stability of the aliphatic ester.
Electron Affinity (A) A ≈ -ELUMO Low, indicating a weak tendency to accept an electron.
Electronegativity (χ) χ = (I + A) / 2 Moderate.
Chemical Hardness (η) η = (I - A) / 2 High, consistent with a large HOMO-LUMO gap.
Chemical Softness (S) S = 1 / η Low, indicating resistance to electronic change.

| Electrophilicity Index (ω) | ω = χ² / (2η) | Low to moderate, suggesting it is not a strong electrophile. |

Mulliken Population Analysis and Electronic Structure

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. wikipedia.orguni-muenchen.de This analysis provides insight into the distribution of electron density and helps identify electrostatic potential sites. scielo.br Although the method has known limitations, such as basis set dependency, it offers a valuable qualitative picture of the electronic structure. wikipedia.orguni-muenchen.de

For this compound, a Mulliken charge calculation would be expected to show:

Negative Charges: Concentrated on the highly electronegative oxygen atoms of the two ester groups. The carbonyl oxygens would be more negative than the ether-linkage oxygens.

Positive Charges: The carbonyl carbon atoms would carry a significant partial positive charge, confirming their electrophilic nature. The adjacent methylene carbons of the ethyl groups and the tridecane chain would also be slightly positive.

Near-Neutral Charges: The long hydrocarbon chain would have carbons and hydrogens with charges close to neutral, reflecting the nonpolar nature of this part of the molecule.

This charge distribution underpins the molecule's reactivity, particularly the susceptibility of the ester groups to hydrolysis or transesterification reactions, where a nucleophile would be attracted to the positively charged carbonyl carbon.

Table 3: Predicted Mulliken Atomic Charges for Key Atoms in this compound

Atom Type Predicted Partial Charge Role in Reactivity
Carbonyl Oxygen (O=C) Highly Negative Nucleophilic site; hydrogen bond acceptor.
Carbonyl Carbon (C=O) Highly Positive Primary electrophilic site for nucleophilic attack.
Ether Oxygen (O-CH2) Negative Less negative than carbonyl oxygen; contributes to polarity.
Aliphatic Chain Carbons (C) Near-Neutral / Slightly Negative Generally unreactive; form the nonpolar backbone.

| Hydrogen Atoms (H) | Slightly Positive | Potential sites for weak intermolecular interactions. |

Advanced Analytical Methodologies for Structural and Compositional Analysis of Diethyl Tridecanedioate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Diethyl tridecanedioate. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that is fundamental to its structural assignment and the identification of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The ethyl ester groups exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with the adjacent methylene and methyl groups, respectively. The chemical shifts of these signals are indicative of their proximity to the electron-withdrawing ester functionality. The long methylene chain of the tridecanedioate backbone gives rise to a complex multiplet in the aliphatic region of the spectrum. Integration of the peak areas in the ¹H NMR spectrum allows for the quantitative determination of the relative number of protons, confirming the structural integrity of the molecule.

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing a direct count of the number of non-equivalent carbon atoms. nih.gov The spectrum of this compound will show distinct peaks for the carbonyl carbons of the ester groups, the methylene carbons of the ethyl groups, the methyl carbons of the ethyl groups, and the various methylene carbons within the C₁₁ alkyl chain. The chemical shifts of these carbon signals are highly sensitive to their local electronic environment, enabling a complete assignment of the carbon skeleton. nih.gov Furthermore, the high resolution of NMR makes it an excellent method for assessing the purity of this compound, as the presence of impurities would result in additional, unaccounted-for peaks in the spectrum. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Nucleus Functional Group Expected Chemical Shift (ppm) Multiplicity
¹HEthyl -CH₃~1.25Triplet
¹HEthyl -CH₂-~4.12Quartet
¹H-CH₂- (α to C=O)~2.28Triplet
¹H-CH₂- (β to C=O)~1.62Multiplet
¹HOther backbone -CH₂-~1.2-1.4Multiplet
¹³CCarbonyl (C=O)~174Singlet
¹³CEthyl -O-CH₂-~60Singlet
¹³C-CH₂- (α to C=O)~34Singlet
¹³COther backbone -CH₂-~25-30Singlet
¹³CEthyl -CH₃~14Singlet

Note: The exact chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. youtube.com In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) provides the exact molecular weight. For this compound (C₁₇H₃₂O₄), the expected molecular weight is approximately 300.45 g/mol . The high-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

Electron Ionization (EI) is a common ionization technique that often leads to extensive fragmentation of the molecule. uva.nl The fragmentation pattern observed in the mass spectrum of this compound can be highly informative. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the McLafferty rearrangement. The analysis of these fragment ions helps to confirm the presence of the diethyl ester functionalities and the long-chain dicarboxylate structure. miamioh.edu Electrospray ionization (ESI) is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, which is particularly useful for confirming the molecular weight. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

Analysis Type Information Obtained Expected m/z Values and Fragments
Molecular WeightConfirmation of molecular formula[M]⁺ or [M+H]⁺ at m/z ~301
Fragmentation Analysis (EI)Structural elucidationKey fragments corresponding to loss of -OC₂H₅, cleavage of the alkyl chain, and McLafferty rearrangement products.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. youtube.comlibretexts.org For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional groups, typically appearing in the region of 1735-1750 cm⁻¹. libretexts.org Another key absorption is the C-O stretching vibration of the ester linkage, which usually appears in the 1100-1300 cm⁻¹ region. libretexts.org The presence of C-H stretching vibrations from the alkyl chain is observed around 2850-2960 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. Conversely, the C-C stretching vibrations of the long alkyl chain are typically strong in the Raman spectrum, providing information about the hydrocarbon backbone. The combination of IR and Raman spectroscopy offers a comprehensive vibrational profile of this compound, confirming the presence of its key functional groups. youtube.com

Table 3: Key Infrared and Raman Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C-H StretchAlkyl (CH₂, CH₃)2850-2960 (Strong)2850-2960 (Strong)
C=O StretchEster1735-1750 (Very Strong)1735-1750 (Moderate)
C-O StretchEster1100-1300 (Strong)1100-1300 (Weak)
C-C StretchAlkyl ChainFingerprint RegionStrong

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices. These techniques separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) for Purity, Volatility, and Quantitative Analysis

Gas chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used for both purity assessment and quantitative analysis. nih.gov

For purity analysis, a sample of this compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. A pure sample of this compound will ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities. The retention time of the this compound peak is a characteristic parameter under specific chromatographic conditions.

Quantitative analysis by GC involves the use of an internal or external standard to create a calibration curve. researchgate.net By comparing the peak area of this compound in a sample to the calibration curve, its concentration can be accurately determined. GC-MS combines the separation power of GC with the detection capabilities of MS, allowing for the simultaneous identification and quantification of this compound and any impurities present. nih.gov

Table 4: Typical Gas Chromatography (GC) Parameters for this compound Analysis

Parameter Typical Condition
ColumnCapillary column (e.g., DB-5ms, HP-5)
Carrier GasHelium or Nitrogen
Injection ModeSplit/Splitless
Temperature ProgramRamped from a lower temperature to a higher temperature to ensure good separation.
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC is a commonly employed mode.

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). This compound, being a relatively nonpolar molecule, will be retained on the column and will elute at a specific retention time depending on the exact mobile phase composition and flow rate. HPLC can be used to separate this compound from more polar or less polar impurities. The use of a UV detector is suitable for detection if the compound has a chromophore, although for esters without strong UV absorption, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector may be more appropriate. HPLC is particularly useful for analyzing complex mixtures and for preparative separations to isolate pure this compound. researchgate.net

Table 5: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for this compound

Parameter Typical Condition
ColumnReversed-phase (e.g., C18, C8)
Mobile PhaseIsocratic or gradient mixture of water and acetonitrile/methanol
DetectorUV, Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI)
Flow Rate0.5 - 1.5 mL/min

Environmental Degradation and Fate in Engineered Systems

Biodegradation Pathways and Microbial Interactions

The primary mechanism for the environmental breakdown of diethyl tridecanedioate is biodegradation, driven by a diverse range of microorganisms. The process typically initiates with the enzymatic hydrolysis of the ester bonds.

The initial step in the biodegradation of this compound involves the cleavage of its two ester bonds by microbial enzymes, likely esterases or lipases. nih.govnih.gov This hydrolysis reaction releases ethanol (B145695) and tridecanedioic acid. This process is analogous to the initial breakdown of other diesters, such as diethyl terephthalate (B1205515), which is hydrolyzed to terephthalic acid. nih.gov

Following the initial hydrolysis, the resulting long-chain dicarboxylic acid, tridecanedioic acid, undergoes further degradation. The most common pathway for the breakdown of long-chain fatty acids and related molecules is β-oxidation. frontiersin.orgnih.gov In this metabolic process, the long carbon chain is sequentially shortened, releasing two-carbon units in the form of acetyl-CoA in each cycle. This process continues until the entire chain is mineralized to carbon dioxide and water under aerobic conditions, or converted to methane (B114726) and carbon dioxide under anaerobic conditions. nih.gov

A variety of microbial species have been identified as capable of degrading long-chain fatty acids and, by extension, are likely involved in the degradation of this compound. For instance, species from the genus Desulfomonile have been shown to oxidize long-chain fatty acids under sulfate-reducing conditions. frontiersin.org Similarly, novel microbes, including species of Spirochaetota, Smithellaceae, and Desulfomonilia, have been identified as key players in the anaerobic degradation of long-chain fatty acids. nih.gov In a study on a different diester, Delftia sp. was found to be capable of degrading diethyl terephthalate. nih.gov The efficiency of this biodegradation can be influenced by environmental factors such as pH and temperature, with optimal conditions often being around neutral pH and temperatures between 20-42°C. nih.gov

Table 1: Key Microbial Genera in Long-Chain Fatty Acid and Diester Degradation

Microbial GenusDegradation CapabilityReference
DesulfomonileOxidation of long-chain fatty acids frontiersin.org
SpirochaetotaAnaerobic degradation of long-chain fatty acids nih.gov
SmithellaceaeAnaerobic degradation of long-chain fatty acids nih.gov
DesulfomoniliaAnaerobic degradation of long-chain fatty acids nih.gov
DelftiaDegradation of diethyl terephthalate nih.gov

Chemical Degradation Mechanisms under Environmental Conditions

In addition to biodegradation, this compound can undergo abiotic chemical degradation, primarily through hydrolysis and photodegradation.

Photodegradation: Aliphatic esters and polyesters can undergo photodegradation when exposed to ultraviolet (UV) radiation. jst.go.jp The energy from UV light can lead to the cleavage of chemical bonds within the molecule. For aliphatic polyesters, a common mechanism is the Norrish II type photo-cleavage, which involves intramolecular hydrogen abstraction and subsequent chain scission. jst.go.jp This process can lead to a decrease in the molecular weight of the compound. jst.go.jp The presence of photosensitizers can accelerate the photodegradation process. jst.go.jp

Remediation and Recovery Strategies for Diester Contaminants in Waste Streams

The removal of diester contaminants like this compound from waste streams can be achieved through various physical, chemical, and biological treatment methods.

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). mdpi.comatlantis-press.com These processes are particularly effective for degrading recalcitrant organic compounds. mdpi.comhristov.com Common AOPs include:

Fenton and Photo-Fenton Processes: These methods use a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst to generate hydroxyl radicals. mdpi.com The efficiency of the Fenton process can be enhanced with UV light (photo-Fenton).

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals. atlantis-press.comhristov.com

UV/H₂O₂: The photolysis of hydrogen peroxide by UV radiation generates hydroxyl radicals. mdpi.com

Photocatalysis: This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that lead to the formation of reactive oxygen species. mdpi.com

Table 2: Overview of Advanced Oxidation Processes for Organic Contaminant Removal

AOP MethodDescriptionReference
Fenton ProcessUses H₂O₂ and an iron catalyst to produce hydroxyl radicals. mdpi.com
OzonationEmploys ozone as a strong oxidant. atlantis-press.comhristov.com
UV/H₂O₂Generates hydroxyl radicals through UV photolysis of H₂O₂. mdpi.com
PhotocatalysisUses a semiconductor catalyst and UV light to create reactive oxygen species. mdpi.com

Physical and Chemical Recovery Methods: In some industrial processes, the recovery and reuse of valuable chemical components from waste streams is a priority to promote a circular economy. nih.gov

Adsorption: This method involves the use of solid adsorbents, such as activated carbon, to bind and remove organic contaminants from wastewater. acs.org

Solvent Extraction: This technique can be used to separate and recover organic compounds from aqueous solutions. For example, anisole (B1667542) has been used to extract bis(hydroxyethyl) terephthalate from reaction mixtures. acs.org

Membrane Separation: Technologies like pervaporation can be employed to separate organic solvents from wastewater streams. nih.gov

The selection of a specific remediation or recovery strategy depends on various factors, including the concentration of the contaminant, the composition of the waste stream, and economic considerations. nih.govresearchgate.net

Future Research Directions and Interdisciplinary Frontiers

Exploration of Novel Catalytic Systems for Enhanced Synthesis Efficiency

The conventional synthesis of diethyl tridecanedioate typically involves the Fischer esterification of tridecanedioic acid with ethanol (B145695), often utilizing mineral acids as catalysts. jove.com While effective, this method can present challenges related to reaction times, energy consumption, and catalyst separation. Future research is increasingly focused on developing novel catalytic systems to improve synthesis efficiency and sustainability.

One promising avenue is the use of solid acid catalysts, such as p-toluenesulfonic acid (pTSA), which has been shown to be effective for the esterification of dicarboxylic acids. researchgate.net These catalysts can simplify downstream processing and are often reusable, contributing to a more economical and environmentally friendly process. Research in this area could focus on optimizing catalyst structure and reaction conditions to maximize the yield and purity of this compound.

Enzymatic catalysis represents another significant frontier. Lipases, for instance, have been successfully employed in the transesterification of ethyl esters to synthesize triacylglycerols. nih.gov The application of immobilized lipases could offer a highly selective and mild route to this compound, operating under ambient temperatures and reducing the formation of byproducts. nih.govnih.gov The development of robust and recyclable enzyme preparations is a key area for future investigation. google.com Furthermore, the exploration of unconventional catalysts, such as iron-based systems which have been used in other reactions involving diesters, could lead to new and efficient synthetic pathways. acs.org

Integration into Bio-Based Polymer and Sustainable Material Design

The shift towards a circular economy has spurred significant research into bio-based and biodegradable polymers. This compound, derived from tridecanedioic acid, is a promising candidate for integration into these sustainable materials. Tridecanedioic acid itself is already utilized in the production of high-performance polyamides like nylon-1313 and in the formulation of biodegradable solvents and lubricants. nbinno.com

As a long-chain diester, this compound can serve as a monomer or a building block for bio-polyesters. mdpi.comresearchgate.net The incorporation of such long aliphatic chains into polyester (B1180765) backbones can impart flexibility and hydrophobicity, properties that are desirable in many applications. Research is ongoing to synthesize novel polyesters by reacting diesters with various diols, including those derived from renewable resources like camphor (B46023) and tartaric acid, to create polymers with tailored thermal and degradation properties. nih.govnih.gov

Furthermore, this compound holds potential as a sustainable plasticizer. Phthalate-based plasticizers have faced scrutiny due to health and environmental concerns, leading to a search for safer alternatives. researchgate.netpciplindia.com Bio-based oligoesters derived from dicarboxylic acids are being investigated as non-toxic plasticizers for polymers like PVC. researchgate.net The properties of this compound make it a viable candidate for such applications, potentially improving the flexibility and durability of bioplastics without compromising their biodegradability.

Advanced Computational Modeling for Predictive Material Science and Reaction Engineering

Advanced computational modeling offers a powerful tool to accelerate the development and optimization of processes involving this compound. Thermodynamic models such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) have been successfully applied to predict the kinetics and equilibrium of esterification reactions. acs.orgd-nb.infonih.govmdpi.com

These models can simulate the influence of various parameters, including temperature, solvent, and catalyst concentration, on reaction outcomes. acs.orgd-nb.info By providing insights into molecular interactions and reaction behavior, computational modeling can significantly reduce the need for extensive and time-consuming experimental work. acs.org For instance, these models can be used to screen for optimal solvents that enhance reaction rates or to predict the maximum achievable yield of this compound under specific conditions. nih.gov

In the realm of material science, computational tools can predict the properties of polymers incorporating this compound. By modeling the interactions between polymer chains, it is possible to forecast material characteristics such as glass transition temperature, mechanical strength, and degradation behavior. This predictive capability is invaluable for the rational design of new sustainable materials with desired performance attributes. While these models are generally applicable to esterification, further research is needed to apply them specifically to the synthesis and polymerization of this compound to refine predictions and guide experimental efforts.

Potential for Functionalization and Derivatization in Specialized Applications

The chemical structure of this compound provides multiple sites for functionalization and derivatization, opening up possibilities for creating a wide range of specialized molecules. The ester groups can be readily transformed through common organic reactions.

For example, hydrolysis of this compound yields tridecanedioic acid and ethanol. Tridecanedioic acid itself is a valuable precursor for various applications, including the synthesis of macrocyclic musks for the fragrance industry and as a component in high-performance adhesives and coatings. nbinno.com Reduction of the ester groups using agents like lithium aluminum hydride leads to the formation of 1,13-tridecanediol, a long-chain diol that can be used as a monomer in the synthesis of specialized polyurethanes and other polymers.

Furthermore, the long alkyl chain of this compound can be a scaffold for introducing other functional groups. Techniques such as decarboxylative coupling of related N-hydroxyphthalimide esters have been developed to form new carbon-carbon bonds, suggesting pathways to novel derivatives. acs.org The synthesis of long-chain diesters with bulky or branched moieties has also been explored to create additives with specific properties, such as improving the cold flow of biodiesel. researchgate.net These derivatization strategies pave the way for the development of new surfactants, lubricants, and other high-value chemicals with tailored functionalities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.